N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a dodecanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dodecanohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide .
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide .
Uniqueness
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its long dodecanohydrazide chain differentiates it from other similar compounds, potentially enhancing its lipophilicity and membrane permeability.
Properties
Molecular Formula |
C27H38N2O3 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]dodecanamide |
InChI |
InChI=1S/C27H38N2O3/c1-3-4-5-6-7-8-9-10-14-17-27(30)29-28-21-24-18-19-25(26(20-24)31-2)32-22-23-15-12-11-13-16-23/h11-13,15-16,18-21H,3-10,14,17,22H2,1-2H3,(H,29,30)/b28-21+ |
InChI Key |
PYQWGJULRHTHJC-SGWCAAJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.